N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxyacetamide
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Description
Scientific Research Applications
Catalytic Enantioselective Reactions
A catalytic enantioselective aza-Reformatsky reaction with cyclic dibenzo[b,f][1,4]oxazepines has been reported, leading to the synthesis of chiral derivatives with excellent yields and high enantioselectivities. This process uses a readily available diaryl prolinol as the chiral ligand and Me2Zn as the zinc source under an air atmosphere, highlighting its potential for creating optically active pharmaceutical intermediates (Munck et al., 2017).
Antifungal and Antitumor Activities
Derivatives of dibenzo[b,f][1,4]oxazepines isolated from Bulbophyllum kwangtungense Schlecht have shown anti-tumor activities against HeLa and K562 human tumor cell lines. This suggests their potential as leads for the development of new anticancer agents (Wu et al., 2006).
Synthetic Methodologies and Medicinal Chemistry
A novel approach to methoxydibenzo[b,f]oxazepines has been developed, which proceeds under mild conditions and allows access to new substituted derivatives. These compounds were structurally analyzed for their conformation and potentially for their role as tubulin polymerization inhibitors, indicating their importance in medicinal chemistry research (Krawczyk et al., 2016).
Solid State Conformational Analysis
The crystal structures of specific dibenzo[b,f]oxepine derivatives have been determined to understand the conformational characteristics essential for the interaction of these compounds at the receptor sites. Such studies are crucial for drug design and development, providing insights into how these molecules may interact with biological targets (Bandoli & Nicolini, 1982).
properties
IUPAC Name |
N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-methoxyacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-3-20-14-6-4-5-7-16(14)24-15-9-8-12(10-13(15)18(20)22)19-17(21)11-23-2/h4-10H,3,11H2,1-2H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPLMHMVYZACGS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)COC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.